Methyl caffeate Methyl caffeate Methyl caffeate is an alkyl caffeate ester formed by the formal condensation of caffeic acid with methyl alcohol. It is an alkyl caffeate ester and a methyl ester.
Brand Name: Vulcanchem
CAS No.: 67667-67-8
VCID: VC21169300
InChI: InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
SMILES: COC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

Methyl caffeate

CAS No.: 67667-67-8

Cat. No.: VC21169300

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl caffeate - 67667-67-8

Specification

CAS No. 67667-67-8
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
Standard InChI Key OCNYGKNIVPVPPX-HWKANZROSA-N
Isomeric SMILES COC(=O)/C=C/C1=CC(=C(C=C1)O)O
SMILES COC(=O)C=CC1=CC(=C(C=C1)O)O
Canonical SMILES COC(=O)C=CC1=CC(=C(C=C1)O)O

Introduction

Chemical Structure and Properties

Methyl caffeate (MC) is chemically described as methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate and is classified as an alkyl caffeate ester formed by the formal condensation of caffeic acid with methyl alcohol . Its structure contains the characteristic caffeic acid backbone with a methyl ester group.

Physical and Chemical Characteristics

Methyl caffeate has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . The compound presents as an off-white to brown solid with distinctive physical properties as outlined in Table 1.

PropertyValue
CAS Number3843-74-1
Melting point158-161°C
Boiling point368°C
Density1.318
Refractive index1.5168 (estimate)
Flash point80°C
pKa8.71±0.18 (Predicted)
LogP1.190 (est)
λmax328nm (MeOH)
StabilityLight Sensitive

Table 1: Physical and chemical properties of methyl caffeate

Solubility Profile

The solubility characteristics of methyl caffeate are important for its application in various research and formulation settings. The compound demonstrates specific solubility patterns in different solvents:

  • Slightly soluble in: Acetonitrile, Methanol

  • Soluble in: Dimethylformamide, DMSO, Ethyl Acetate

Natural Sources and Occurrence

Methyl caffeate occurs naturally in numerous plant taxa and has been isolated from various botanical sources.

Plant Sources

The compound is widely distributed in the Asteraceae family, particularly in Lactuca species . It has been isolated from:

  • Lactuca aculeata Boiss. et Kotschy callus tissue with an efficiency of 0.14 mg/g dry weight

  • Flacourtia jangomas bark (first reported isolation from this plant)

  • P. amplexicaule var. sinense

  • S. torvum fruits

The presence of methyl caffeate in diverse plant species suggests its ecological significance and potential role in plant defense mechanisms.

Synthesis Methods

Several synthetic approaches have been developed for preparing methyl caffeate, reflecting its importance in research and potential applications.

Direct Esterification

One common method involves direct esterification of caffeic acid with methanol:

  • Using acid catalysts such as p-toluenesulfonic acid or sulfuric acid

  • Employing Amberlite IR-120H resin as a catalyst

  • Under microwave irradiation for faster and more efficient synthesis

Alternative Synthesis Routes

Other synthetic pathways include:

  • DCC (dicyclohexylcarbodiimide) coupling in various conditions, including dioxane at room temperature for 48 hours, yielding 53-77%

  • Mitsunobu reaction using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran

  • Enzymatic synthesis using ionic liquid systems with Novozym 435 as catalyst

  • Wittig reaction with appropriate phosphonium salts

  • Knoevenagel condensation of malonic acid monoester with 3,4-dihydroxybenzaldehyde

The variety of synthetic approaches reflects the significance of methyl caffeate in research and allows for optimization based on required scale, purity, and economic considerations.

Biological Activities

Methyl caffeate demonstrates a broad spectrum of biological activities, highlighting its potential therapeutic applications.

Antioxidant Properties

The compound exhibits significant antioxidant activity comparable to standard antioxidants:

  • DPPH radical scavenging activity of 62% at 500 μM concentration

  • Antioxidant capacity of 0.17 μmol per μmol DPPH

  • IC50 value of 16.4385 μg/mL compared to 9.9463 μg/mL for BHT (butylated hydroxytoluene)

This potent antioxidant capacity is attributed to its catechol moiety, which enables free radical scavenging.

Anti-diabetic Properties

At a dose of 40 mg/kg, methyl caffeate demonstrates:

  • Antihyperglycemic activity in diabetic rat models

  • Upregulation of GLUT4 expression

  • Regeneration of pancreatic β-cells

These effects indicate potential utility in diabetes management.

Anti-inflammatory and Antinociceptive Effects

When administered at 10 mg/kg, methyl caffeate has shown:

  • Anti-inflammatory effects in rat models of edema

  • Antinociceptive (pain-reducing) properties

  • Inhibition of nitric oxide and prostaglandin E2 production

  • Reduction of tumor necrosis factor-α release

Additional Bioactivities

Methyl caffeate has also demonstrated:

  • Anti-cancer properties, extensively documented in multiple studies

  • Anti-microbial activity

  • Anti-platelet effects

  • Hepatoprotective properties

  • Anti-senescence effects

  • Inhibition of protein tyrosine kinase

Research Applications

The diverse biological activities of methyl caffeate have led to its investigation in various research contexts.

Neurodegenerative Disease Models

Research into methyl caffeate's neuroprotective properties has employed:

  • Human neuroblastoma SH-SY5Y cells

  • Mouse primary neuronal cell cultures

  • Oxidative stress models using hydrogen peroxide (H2O2)

  • 6-hydroxydopamine (6-OHDA) neurotoxicity models

These studies suggest potential applications in conditions like Parkinson's disease and other neurodegenerative disorders.

Phytochemical Investigations

The isolation of methyl caffeate from plant sources has been part of broader phytochemical screening studies:

Comparison with Related Compounds

Methyl caffeate shares structural similarities with caffeic acid and other caffeic acid esters, but with distinct properties and activities.

DPPH Radical Scavenging Activity

CompoundDPPH Radical Scavenging ActivityReference
Caffeic acid63% (500 μM)
Caffeic acidIC50 15.3 μM
Methyl caffeate62% (500 μM)
Caffeic acid allyl ester64% (500 μM), IC50 12.3 μM
Caffeic acid propyl ester63% (500 μM)
Caffeic acid butyl ester62% (500 μM)

Table 2: Comparison of antioxidant activities among caffeic acid and its esters

This comparison demonstrates that methyl caffeate maintains potent antioxidant activity comparable to caffeic acid itself.

Structure-Activity Relationships

The biological activities of methyl caffeate can be attributed to specific structural features:

Key Structural Features

  • The catechol moiety (3,4-dihydroxyphenyl group) is primarily responsible for antioxidant activity

  • The α,β-unsaturated carbonyl system contributes to various biological effects

  • The methyl ester group enhances lipophilicity compared to caffeic acid, potentially influencing cellular uptake and distribution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator